
N-(4-bromo-2-methylphenyl)-2-chloro-N,6-dimethylpyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-2-chloro-N,6-dimethylpyridine-3-sulfonamide, also known as BAY 73-6691, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyridine sulfonamide derivatives and has shown promising results in the field of scientific research.
Mecanismo De Acción
N-(4-bromo-2-methylphenyl)-2-chloro-N,6-dimethylpyridine-3-sulfonamide 73-6691 acts as a potent and selective inhibitor of sGC, which leads to a decrease in the production of cyclic guanosine monophosphate (cGMP). This, in turn, leads to a decrease in the relaxation of vascular smooth muscle and a decrease in blood pressure. This compound 73-6691 has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound 73-6691 has been found to have various biochemical and physiological effects. It has been shown to decrease blood pressure in animal models of hypertension and heart failure. It has also been found to decrease pulmonary artery pressure in animal models of pulmonary hypertension. This compound 73-6691 has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-2-methylphenyl)-2-chloro-N,6-dimethylpyridine-3-sulfonamide 73-6691 has several advantages for lab experiments. It is a potent and selective inhibitor of sGC, which makes it a valuable tool for studying the role of sGC in various physiological processes. However, this compound 73-6691 has some limitations as well. It has poor solubility in water, which makes it difficult to administer in animal models. It has also been found to have off-target effects on other enzymes, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the research on N-(4-bromo-2-methylphenyl)-2-chloro-N,6-dimethylpyridine-3-sulfonamide 73-6691. One area of research is the development of more potent and selective sGC inhibitors. Another area of research is the investigation of the potential therapeutic applications of this compound 73-6691 in various diseases such as hypertension, heart failure, and pulmonary hypertension. Further studies are also needed to investigate the potential off-target effects of this compound 73-6691 on other enzymes. Finally, more research is needed to investigate the pharmacokinetics and pharmacodynamics of this compound 73-6691 in animal models and humans.
Métodos De Síntesis
The synthesis of N-(4-bromo-2-methylphenyl)-2-chloro-N,6-dimethylpyridine-3-sulfonamide 73-6691 involves the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with 2-chloro-3-picoline and subsequent reaction with dimethylamine. The final product is obtained after purification through crystallization.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-methylphenyl)-2-chloro-N,6-dimethylpyridine-3-sulfonamide 73-6691 has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been found to have potent inhibitory effects on the enzyme soluble guanylyl cyclase (sGC), which plays a crucial role in various physiological processes such as blood pressure regulation, platelet aggregation, and neuronal signaling. This makes this compound 73-6691 a potential candidate for the treatment of various diseases such as hypertension, heart failure, and pulmonary hypertension.
Propiedades
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-chloro-N,6-dimethylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrClN2O2S/c1-9-8-11(15)5-6-12(9)18(3)21(19,20)13-7-4-10(2)17-14(13)16/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNPZCDKMPXSFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)S(=O)(=O)N(C)C2=C(C=C(C=C2)Br)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide](/img/structure/B2645909.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2645911.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide](/img/structure/B2645913.png)
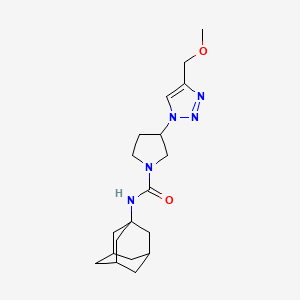
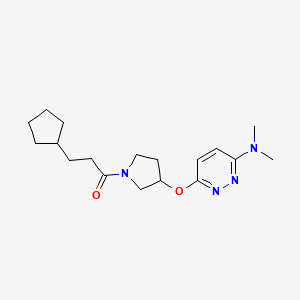
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2645919.png)
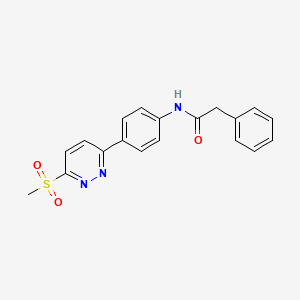
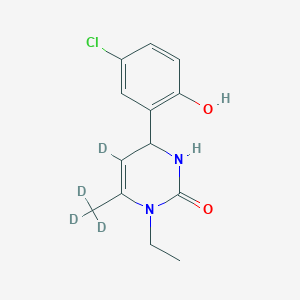
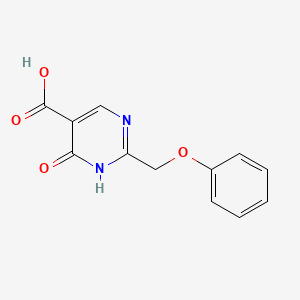
![Methyl 6-acetyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2645924.png)
![N-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2645925.png)
![N-(3-cyanothiophen-2-yl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide](/img/structure/B2645926.png)
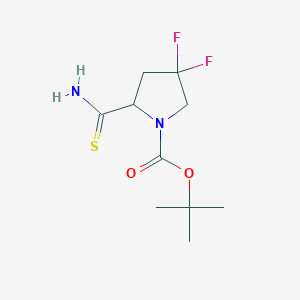
![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2645928.png)